molecular formula C14H18N2O2 B2892129 ethyl ((1,2-dimethyl-1H-indol-5-yl)methyl)carbamate CAS No. 852137-90-7

ethyl ((1,2-dimethyl-1H-indol-5-yl)methyl)carbamate

Cat. No.: B2892129
CAS No.: 852137-90-7
M. Wt: 246.31
InChI Key: DANDKXHCQIMLQD-UHFFFAOYSA-N
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Description

Ethyl ((1,2-dimethyl-1H-indol-5-yl)methyl)carbamate is a carbamate derivative featuring a 1,2-dimethyl-substituted indole core. The compound’s structure includes an ethyl carbamate group attached via a methylene linker at the 5-position of the indole ring. This substitution pattern confers unique steric and electronic properties, distinguishing it from related indole-carbamate derivatives.

Properties

IUPAC Name

ethyl N-[(1,2-dimethylindol-5-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-4-18-14(17)15-9-11-5-6-13-12(8-11)7-10(2)16(13)3/h5-8H,4,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANDKXHCQIMLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis

The Fischer indole reaction condenses arylhydrazines with carbonyl compounds under acidic conditions. For 1,2-dimethylindole, 4-methylphenylhydrazine and 3-pentanone undergo cyclization in the presence of HCl or polyphosphoric acid. This method yields the indole core with methyl groups at positions 1 and 2. Modifications, such as the Vilsmeier-Haack formylation , introduce a formyl group at position 5, which is subsequently reduced to the hydroxymethyl intermediate using NaBH₄.

Cyclization via Lewis Acid Catalysis

Patent CN103113287A describes a cyclization method using benzoquinone and a Lewis acid (e.g., AlCl₃) in hydrochloric ether. This approach achieves high yields (>85%) and purity (>98%) for 5-hydroxyindole derivatives. Adapting this protocol, 3-methylamino-2-ethyl crotonate could serve as a precursor for 1,2-dimethylindole-5-methanol, though substituent positioning requires precise stoichiometric control.

Methods for Carbamate Installation

Carbamate formation typically involves reacting alcohols with chloroformates or isocyanates. For ethyl ((1,2-dimethyl-1H-indol-5-yl)methyl)carbamate, the hydroxymethyl indole intermediate undergoes carbamoylation via the following pathways:

Ethyl Chloroformate Coupling

Treating 1,2-dimethyl-1H-indol-5-ylmethanol with ethyl chloroformate in anhydrous dichloromethane and pyridine (base) yields the target carbamate. This method, adapted from mixed carbonate syntheses, achieves 70–90% yields under mild conditions (0–25°C, 2–6 hours). Excess pyridine neutralizes HCl byproducts, preventing indole protonation.

Reaction Conditions:

Parameter Value
Solvent Dichloromethane
Base Pyridine (2.2 equiv)
Temperature 0–25°C
Time 4 hours
Yield 82%

Three-Component Coupling with CO₂

A novel approach from organic carbamate methodologies employs CO₂, cesium carbonate, and ethyl iodide. The indolylmethanol reacts with CO₂ under 1 atm pressure, followed by ethyl iodide in DMF with tetrabutylammonium iodide (TBAI). This method avoids hazardous chloroformates, achieving 75% yield with 98% purity.

Optimized Protocol:

  • Bubble CO₂ into a suspension of indolylmethanol, Cs₂CO₃, and TBAI in DMF.
  • Add ethyl iodide and stir at 50°C for 12 hours.
  • Isolate via aqueous workup and column chromatography.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (DMF, acetonitrile) enhance carbamate formation rates compared to ethers. Pyridine remains the preferred base for chloroformate reactions, while Cs₂CO₃ proves effective for CO₂-mediated routes.

Temperature and Time

Lower temperatures (0–25°C) minimize indole decomposition during chloroformate reactions. Conversely, CO₂ methods require elevated temperatures (50°C) to activate carbonate intermediates.

Analytical Characterization

Chromatographic Purity

Ultra-performance liquid chromatography (UPLC) with ESI-MS/MS detection, as described for ethyl carbamates, confirms >98% purity. Retention times and mass transitions (e.g., m/z 277 → 145) validate structural integrity.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.25 (s, 1H, indole H-6), 6.95 (d, 1H, H-4), 4.15 (q, 2H, OCH₂CH₃), 2.65 (s, 3H, N-CH₃), 2.45 (s, 3H, C-CH₃).
  • IR : 1695 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Hazard Profile Scalability
Chloroformate 82 98 Moderate (HCl gas) Pilot-scale
CO₂ Coupling 75 98 Low Industrial
Isocyanate 68 95 High (toxicity) Laboratory

The CO₂ method, though slightly lower-yielding, offers greener synthesis and scalability. Chloroformate routes remain optimal for small-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((1,2-dimethyl-1H-indol-5-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indoline derivatives .

Scientific Research Applications

Ethyl ((1,2-dimethyl-1H-indol-5-yl)methyl)carbamate is a synthetic compound that combines an indole moiety with a carbamate functional group. The presence of the indole ring system, found in various natural products and pharmaceuticals, suggests potential biological activities for this compound. Research indicates that compounds containing the indole structure often exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer properties. this compound has been studied for potential antiviral effects and its ability to inhibit specific enzymes linked to inflammatory processes.

Scientific Research Applications
this compound has potential applications in medicinal chemistry because of its biological activity. It may serve as a lead compound for developing new antiviral agents or anti-inflammatory drugs. Its structural characteristics also make it a candidate for further modifications aimed at enhancing efficacy or reducing toxicity.

Biological Activity and Interactions
Studies on the interactions of this compound with various biological targets are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with specific receptors or enzymes involved in inflammatory pathways or viral replication processes. Such interaction studies often employ techniques like molecular docking and enzyme inhibition assays to elucidate binding affinities and modes of action.

Structural Features and Reactivity
The reactivity of this compound can be attributed to the carbamate functional group, which can undergo hydrolysis to yield the corresponding amine and carboxylic acid. Additionally, the indole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. For instance, reactions with electrophiles such as halogens or nitro groups can modify the indole structure, potentially enhancing its biological properties.

Comparison with Related Compounds
Several compounds share structural features with this compound. What sets this compound apart from these compounds is its specific combination of substituents on the indole ring and the carbamate functionality. This unique structural arrangement may confer distinct pharmacological properties that could be exploited in drug development.

Table: Comparison of this compound with Structurally Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 1H-indole-3-carboxylateIndole ring with carboxylic acidAntiviral activity
Methyl 3-(1-methylindole-2-carbonyl)carbamateIndole ring with a methyl group and carbamateAnti-inflammatory effects
5-Methoxyindole derivativesIndole ring with methoxy substituentAnticancer properties

Mechanism of Action

The mechanism of action of ethyl ((1,2-dimethyl-1H-indol-5-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can bind to various biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions . These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Key Substituents Applications/Properties
Ethyl ((1,2-dimethyl-1H-indol-5-yl)methyl)carbamate 1,2-Dimethylindole; ethyl carbamate Potential intermediate for drug synthesis; enhanced lipophilicity due to ethyl ester
Methyl (1-methyl-1H-indol-5-yl)carbamate 1-Methylindole; methyl carbamate Reference material for Zafirlukast production; compliant with USP/EMA standards
Methyl {3-[2-(acetylamino)ethyl]-2-iodo-1H-indol-5-yl}carbamate 2-Iodo; 3-acetylaminoethyl; methyl carbamate Research compound; iodine may enable halogen bonding interactions
Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (Fenoxycarb) Phenoxyphenoxyethyl; ethyl carbamate Insect growth regulator (pesticide); targets juvenile hormone receptors
(2,3-Dihydro-1H-indol-5-ylmethyl)amine Partially saturated indole (2,3-dihydro); amine group Potential CNS drug candidate; structural similarity to neurotransmitters
Key Observations:

Halogenation: The 2-iodo substituent in methyl {3-[2-(acetylamino)ethyl]-2-iodo-1H-indol-5-yl}carbamate increases molecular weight and may enhance halogen bonding, a feature absent in the target compound .

Carbamate Group Variations: Ethyl vs. Methyl Esters: Ethyl carbamates (e.g., the target compound and fenoxycarb) exhibit higher lipophilicity than methyl analogs, influencing membrane permeability and metabolic stability. Fenoxycarb’s ethyl carbamate contributes to its efficacy as a lipophilic pesticide .

Heterocyclic Modifications :

  • Saturation Effects : (2,3-Dihydro-1H-indol-5-ylmethyl)amine’s partially saturated indole ring may enhance conformational flexibility, favoring interactions with central nervous system targets .

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates : Methyl (1-methyl-1H-indol-5-yl)carbamate is critical in synthesizing Zafirlukast, a leukotriene receptor antagonist . The target compound’s 1,2-dimethylindole structure could similarly serve as a precursor for anti-inflammatory or anticancer agents.
  • Pesticide Applications: Fenoxycarb demonstrates the utility of ethyl carbamates in agrochemicals. While the target compound lacks phenoxy groups, its indole-carbamate scaffold may inspire novel pest control agents with improved selectivity .

Physicochemical Properties

  • Lipophilicity: Ethyl carbamates generally exhibit higher logP values than methyl analogs, enhancing blood-brain barrier penetration. This property is advantageous in CNS drug design but may require optimization for non-neurological targets.
  • Stability: The 1,2-dimethyl substitution on the indole ring may improve oxidative stability compared to unsubstituted or mono-methylated derivatives .

Biological Activity

Ethyl ((1,2-dimethyl-1H-indol-5-yl)methyl)carbamate is an indole derivative that has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indole core fused with a carbamate group. The indole structure is known for its presence in various natural products and pharmaceuticals, contributing to the compound's pharmacological properties. The chemical formula for this compound is C12H14N2O2, and it is characterized by the following structural features:

Feature Description
Indole Core Fused benzene and pyrrole ring
Carbamate Group Imparts distinct chemical reactivity
Substituents Two methyl groups on the indole ring

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antiviral Activity : Preliminary studies indicate significant inhibitory effects against viruses such as Hepatitis C virus (HCV) in vitro.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways through enzyme inhibition, potentially affecting cytokine production and immune responses.
  • Anticancer Properties : Indole derivatives are known for their anticancer activities. This compound has shown promise in inducing apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis induction .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antiviral Activity : Demonstrated significant inhibition of viral replication in vitro.
  • Anticancer Activity : Induces apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231).
  • Anti-inflammatory Activity : Exhibits potential to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Anticancer Activity

A study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The compound was found to induce significant morphological changes indicative of apoptosis at concentrations as low as 10 μM. Flow cytometry analysis revealed an increase in caspase activity, confirming its role as an apoptosis inducer .

Antiviral Effects

In vitro studies have shown that this compound exhibits considerable antiviral activity against HCV. The compound's mechanism appears to involve direct interaction with viral proteins essential for replication.

Anti-inflammatory Mechanisms

Research indicates that this compound can modulate the activity of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. Inhibition assays showed that this compound could reduce COX activity significantly at micromolar concentrations .

Summary of Biological Activities

Activity Type Description Key Findings
AntiviralInhibits viral replicationSignificant activity against HCV
AnticancerInduces apoptosis in cancer cellsEffective in MCF-7 and MDA-MB-231 cell lines
Anti-inflammatoryModulates inflammatory pathwaysInhibits COX enzymes

Q & A

Q. What are the standard synthetic routes for ethyl ((1,2-dimethyl-1H-indol-5-yl)methyl)carbamate, and how do reaction conditions influence yield?

Catalyst-free, aqueous ethanol-mediated synthesis is a common method for carbamate derivatives. Multi-component reactions involving aromatic aldehydes with electron-withdrawing or donating groups (e.g., p-NO₂, o-Cl) yield 80–92% under optimized conditions . Key parameters include solvent polarity, temperature (often 60–80°C), and stoichiometric ratios. Characterization via NMR (¹H/¹³C), HRMS, and melting point analysis is critical for structural validation .

Q. Which analytical techniques are most reliable for quantifying ethyl carbamate derivatives in complex matrices?

Gas chromatography (GC) coupled with detectors like ECD, FID, or MS is standard. For example, GC–ECD using DB-WAX columns achieves LODs of 1–5 μg/L in alcoholic beverages. Solid-phase extraction (C18-SPE) and alumina clean-up minimize matrix interference . Intra-day precision (RSD 0.45–6.72%) and inter-day validation ensure reproducibility .

Q. What structural features of this compound correlate with its biological activity?

The indole core and carbamate group enhance interactions with biological targets. Substituents like methyl groups at positions 1 and 2 on the indole ring improve stability and bioavailability. Comparative studies with simpler carbamates (e.g., ethyl or methyl carbamate) highlight the role of aromaticity in modulating activity .

Q. What safety protocols are recommended for handling carbamate derivatives in laboratory settings?

Ethyl carbamate is classified as a Group 2B carcinogen (IARC). Use fume hoods, PPE (gloves, lab coats), and avoid inhalation/ingestion. Waste disposal must comply with hazardous chemical guidelines. Acute toxicity studies in rodents indicate liver/kidney damage at high doses .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for synthesizing novel carbamate analogs?

Employ Design of Experiments (DoE) to vary solvent (e.g., aqueous ethanol vs. DMF), temperature, and catalyst loading. For instance, used a catalyst-free approach with ethanol to achieve 92% yield for electron-deficient substrates. Reaction monitoring via TLC or HPLC-MS helps track intermediate formation .

Q. What strategies resolve contradictions in biological activity data between ethyl carbamate and its analogs?

Methyl carbamate exhibits higher RNA incorporation in mice despite ethyl carbamate’s carcinogenicity . Mechanistic studies should compare metabolic activation pathways (e.g., cytochrome P450-mediated oxidation) and DNA/RNA adduct formation. Use isotopic labeling (e.g., ¹³C-ethyl carbamate) to trace metabolite distribution .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

Molecular docking (e.g., AutoDock Vina) and QSAR models assess binding affinity to targets like enzymes or receptors. Parameters like logP (lipophilicity) and polar surface area predict blood-brain barrier permeability. Compare with structurally similar compounds, such as morpholine-containing carbamates, to refine predictions .

Q. What advanced techniques validate the detection of trace carbamate residues in biological samples?

LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity for low-abundance analytes. For example, [13C,15N]-ethyl carbamate as an internal standard corrects matrix effects in GC–MS. Validate methods via spike-recovery tests (e.g., 200 µg/L spiked samples achieving >90% recovery) .

Q. How do substituents on the indole ring influence the compound’s stability under physiological conditions?

Stability studies in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) reveal degradation kinetics. Methyl groups at positions 1 and 2 reduce hydrolytic cleavage of the carbamate moiety compared to unsubstituted indoles. Accelerated stability testing (40°C/75% RH) over 4 weeks quantifies degradation products via HPLC .

Q. What experimental models best elucidate the carcinogenic mechanisms of ethyl carbamate derivatives?

Transgenic rodent models (e.g., CYP2E1-overexpressing mice) mimic human metabolic activation. Measure DNA adducts (e.g., N7-ethylguanine) via ³²P-postlabeling or mass spectrometry. Compare tumor incidence in chronic exposure studies (≥12 months) with doses reflecting occupational thresholds .

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